(2E)-4-phenylbut-2-en-1-amine hydrochloride
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Overview
Description
(2E)-4-phenylbut-2-en-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to an amine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-phenylbut-2-en-1-amine hydrochloride typically involves the reaction of 4-phenylbut-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 4-phenylbut-2-en-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-phenylbut-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylbutanone or phenylbutanal.
Reduction: Formation of 4-phenylbutylamine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2E)-4-phenylbut-2-en-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-4-phenylbut-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The phenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-phenylbutan-2-amine hydrochloride: Similar structure but lacks the double bond in the butenyl chain.
4-phenylbut-2-en-1-ol hydrochloride: Similar structure but has a hydroxyl group instead of an amine group.
4-phenylbut-2-en-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(2E)-4-phenylbut-2-en-1-amine hydrochloride is unique due to the presence of both the phenyl group and the double bond in the butenyl chain, which can influence its reactivity and interactions with other molecules. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2411331-80-9 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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